molecular formula C11H8F3NO3S B8394413 2-Methylquinolin-8-yl trifluoromethanesulfonate

2-Methylquinolin-8-yl trifluoromethanesulfonate

Cat. No. B8394413
M. Wt: 291.25 g/mol
InChI Key: QQNOCRHKEMVIOL-UHFFFAOYSA-N
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Patent
US08889704B2

Procedure details

To a solution of 2-methylquinolin-8-yl trifluoromethanesulfonate (3.0 g, 10.3 mmol) in acetonitrile (26 mL) was added sodium cyanide (1.0 g, 20.6 mmol). The solution was degassed under nitrogen for 10 minutes, followed by addition of copper (I) iodide (0.20 g, 1.03 mmol) and Pd(PPh3)4 (0.60 g, 0.52 mmol) under nitrogen. The mixture was heated at reflux for 2 hours. After cooling the mixture was diluted with ethyl acetate (50 mL) and filtered through Celite and washed with ethyl acetate (50 mL). The filtrate was washed with water and brine, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by column chromatography (Biotage, 40 M; 20% ethyl acetate:hexanes) to afford 2-methylquinoline-8-carbonitrile (1.70 g, 98%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
copper (I) iodide
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
0.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[C:14]([CH3:17])[CH:13]=[CH:12]2)(=O)=O.[C-:20]#[N:21].[Na+]>C(#N)C.C(OCC)(=O)C.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:17][C:14]1[CH:13]=[CH:12][C:11]2[C:16](=[C:7]([C:20]#[N:21])[CH:8]=[CH:9][CH:10]=2)[N:15]=1 |f:1.2,^1:37,39,58,77|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C=CC=C2C=CC(=NC12)C)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
copper (I) iodide
Quantity
0.2 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.6 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed under nitrogen for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washed with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The filtrate was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (Biotage, 40 M; 20% ethyl acetate:hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(C=CC=C2C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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